Ethyl 4-formyl-3-methylbenzoate
Description
Ethyl 4-formyl-3-methylbenzoate (IUPAC name: this compound) is an aromatic ester featuring a benzoate backbone substituted with a formyl (-CHO) group at the para position (C4) and a methyl (-CH₃) group at the meta position (C3). The ethyl ester (-COOEt) functional group at the carboxylate position confers typical ester properties, including moderate polarity and hydrolytic stability under neutral conditions.
For instance, describes the synthesis of 4-(benzyloxy)-3-phenethoxybenzaldehyde via nucleophilic substitution under basic conditions, highlighting the role of cesium carbonate (Cs₂CO₃) and dimethylformamide (DMF) as a solvent. Similar methodologies may apply to this compound, with formylation and methylation steps introduced at appropriate stages .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl 4-formyl-3-methylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)9-4-5-10(7-12)8(2)6-9/h4-7H,3H2,1-2H3 |
InChI Key |
UMJKMAVWRRMXHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-formyl-3-methylbenzoate can be synthesized through several methods. One common route involves the esterification of 4-formyl-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the Friedel-Crafts acylation of toluene with ethyl chloroformate, followed by oxidation of the resulting product to introduce the formyl group. This multistep synthesis requires careful control of reaction conditions to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize production efficiency. The use of catalysts and automated systems ensures consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-formyl-3-methylbenzoic acid.
Reduction: Ethyl 4-hydroxymethyl-3-methylbenzoate.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 4-formyl-3-methylbenzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism by which ethyl 4-formyl-3-methylbenzoate exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the formyl group is converted to a carboxylic acid, altering the compound’s reactivity and properties. In reduction reactions, the formyl group is reduced to a hydroxyl group, impacting its chemical behavior. The benzene ring’s substitution reactions involve electrophilic aromatic substitution, where the electron-rich ring reacts with electrophiles to form substituted products .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Ethyl 4-formyl-3-methylbenzoate belongs to a broader class of substituted ethyl benzoates, which differ in the type and position of substituents. Key structural analogs include:
- Ethyl 4-nitrobenzoate (): Substituted with a nitro (-NO₂) group at C3.
- Ethyl 4-fluorobenzoate (): Features a fluorine (-F) substituent at C4.
- Ethyl 3-methylbenzoate : Lacks the C4 formyl group but retains the C3 methyl group.
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituents | Polarity | Melting Point (°C)* | Reactivity Highlights |
|---|---|---|---|---|
| This compound | 4-CHO, 3-CH₃ | High | ~90–100 | Aldehyde oxidation, nucleophilic addition |
| Ethyl 4-nitrobenzoate | 4-NO₂ | Moderate | ~55–60 | Reduction to amine, electrophilic substitution |
| Ethyl 4-fluorobenzoate | 4-F | Low | ~30–35 | Electrophilic substitution, inert C-F bond |
*Note: Melting points are estimated based on substituent electronic effects.
Solubility and Extraction Behavior
Ethyl benzoate derivatives are frequently employed as solvents or extraction agents. –6 highlight ethyl acetate’s role in extracting bioactive compounds from spices and plants due to its intermediate polarity. This compound, with its polar formyl group, may exhibit reduced solubility in non-polar solvents compared to Ethyl 4-fluorobenzoate but could enhance interactions with polar substrates in extractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
